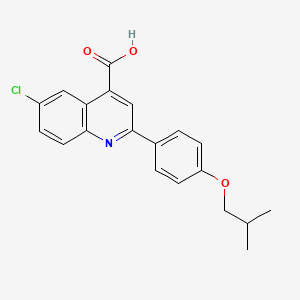

Acide 6-chloro-2-(4-isobutoxyphényl)quinoléine-4-carboxylique

Vue d'ensemble

Description

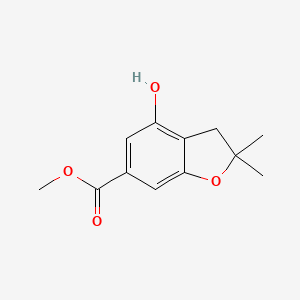

6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C20H18ClNO3 . It is a type of quinoline, a nitrogen-containing bicyclic compound .

Synthesis Analysis

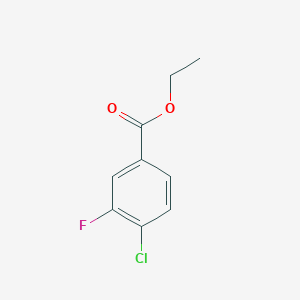

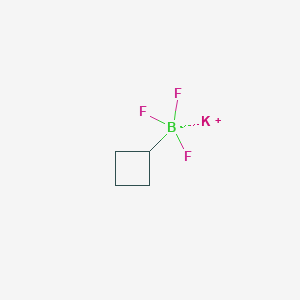

Quinoline derivatives, including 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid, have been synthesized using various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid consists of a benzene ring fused with a pyridine moiety, characteristic of quinolines . The compound has an average mass of 355.815 Da and a monoisotopic mass of 355.097534 Da .Chemical Reactions Analysis

Quinoline derivatives, including 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid, have been functionalized for biological and pharmaceutical activities . The chemical reactions involved in the synthesis of these compounds often depend on the substitution on the heterocyclic pyridine ring .Physical and Chemical Properties Analysis

6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid has a molecular formula of C20H18ClNO3 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique

Inhibiteurs de la phosphatase alcaline

Les acides quinoléine-carboxyliques ont été étudiés pour leur potentiel en tant qu'inhibiteurs puissants de la phosphatase alcaline, une enzyme importante dans divers processus physiologiques et pathologiques .

Agents anticancéreux

Certains dérivés se sont révélés prometteurs dans le traitement du cancer, comme le montrent les études d'électrophorèse sur gel d'agarose de l'ADN chromosomique de lignées cellulaires cancéreuses .

Synthèse chimique

Ce composé est disponible à l'achat et est probablement utilisé dans la synthèse chimique et la recherche comme élément constitutif pour créer des molécules plus complexes .

Découverte de médicaments

Les quinoléines sont des échafaudages essentiels pour les pistes dans la découverte de médicaments en raison de leurs applications polyvalentes en chimie organique synthétique .

Applications industrielles

Son rôle s'étend à la chimie industrielle, où il peut être utilisé dans la synthèse de divers matériaux ou produits chimiques .

Potentiel thérapeutique

Des recherches sont en cours sur le potentiel thérapeutique des dérivés de la quinoléine, y compris leurs processus d'hydrogénation pour créer de nouveaux composés aux avantages médicinaux possibles .

Mécanisme D'action

Target of Action

Quinoline derivatives have been reported to exhibit inhibitory activity against various enzymes, such as topoisomerase ii .

Mode of Action

Quinoline derivatives have been reported to inhibit the activity of topoisomerase ii, an enzyme involved in dna replication and transcription . This inhibition can lead to the prevention of DNA replication and transcription, thereby inhibiting the growth of cells .

Biochemical Pathways

Given the potential inhibition of topoisomerase ii, it can be inferred that the compound may affect dna replication and transcription pathways .

Result of Action

The potential inhibition of topoisomerase ii could lead to the prevention of dna replication and transcription, thereby inhibiting the growth of cells .

Orientations Futures

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry, and they play a major role in medicinal chemistry . Future research may focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Analyse Biochimique

Biochemical Properties

6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with fatty acid binding proteins, particularly FABP4 and FABP5 . These interactions are crucial as they can modulate metabolic parameters such as insulin sensitivity and blood glucose levels. Additionally, the compound’s quinoline structure allows it to participate in redox reactions, potentially affecting cellular oxidative stress levels.

Cellular Effects

The effects of 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of various kinases and phosphatases, thereby affecting signal transduction pathways. In cancer cell lines such as MCF-7, HELA, and Hep-2, 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid exhibits cytotoxic effects, indicating its potential as an anti-cancer agent . Furthermore, it can alter gene expression profiles, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid involves several key processes. At the molecular level, this compound binds to specific biomolecules, including enzymes and receptors, altering their activity. For example, it inhibits the activity of certain kinases, leading to a cascade of downstream effects that modulate cellular functions . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the activation or repression of target genes, ultimately influencing cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects, such as improved insulin sensitivity and reduced blood glucose levels . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain concentration.

Metabolic Pathways

6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic anion transporters, facilitating its intracellular accumulation . Once inside the cell, it can bind to various proteins, influencing its localization and activity. The distribution of this compound within tissues is also influenced by its lipophilicity, which allows it to readily cross lipid membranes.

Subcellular Localization

The subcellular localization of 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid is a critical factor that determines its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications play a crucial role in directing the compound to these compartments. Once localized, 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid can exert its effects by interacting with biomolecules within these organelles, influencing cellular processes such as energy production, protein synthesis, and gene expression.

Propriétés

IUPAC Name |

6-chloro-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-12(2)11-25-15-6-3-13(4-7-15)19-10-17(20(23)24)16-9-14(21)5-8-18(16)22-19/h3-10,12H,11H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPJSXWDSCIDFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501167327 | |

| Record name | 6-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501167327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932928-98-8 | |

| Record name | 6-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932928-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501167327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)

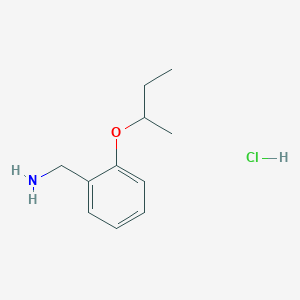

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)

![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)